4-Bromo-2-fluorophenylthiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorophenylthiocyanate typically involves the reaction of 4-bromo-2-fluoroaniline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorophenylthiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenylthiocyanates.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
4-Bromo-2-fluorophenylthiocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenylthiocyanate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The thiocyanate group is particularly reactive, allowing the compound to participate in a wide range of substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
4-Bromo-2-fluorophenol: Similar in structure but lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-fluoroaniline: Contains an amino group instead of a thiocyanate group, leading to different reactivity and applications.
Uniqueness: 4-Bromo-2-fluorophenylthiocyanate is unique due to the presence of both bromine and fluorine atoms, as well as the thiocyanate group. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLERGEYAOHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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